tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrazole ring substituted with an iodine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the iodine atom. The pyrrolidine ring is then attached, and the tert-butyl ester group is introduced to protect the carboxylate functionality. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of the pyrazole and pyrrolidine rings often plays a crucial role in its biological activity .
Comparison with Similar Compounds
- tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- 3-Amino-5-tert-butyl-1H-pyrazole
- tert-Butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is unique due to the specific substitution pattern on the pyrazole ring and the presence of the tert-butyl ester group.
Properties
Molecular Formula |
C12H18IN3O2 |
---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl 3-(3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-5-4-8(7-16)9-6-10(13)15-14-9/h6,8H,4-5,7H2,1-3H3,(H,14,15) |
InChI Key |
KLMZJTIYFIDGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.